chemical structure and physical properties of difluoro-pyrimidin-2-yl-acetic acid ethyl ester
chemical structure and physical properties of difluoro-pyrimidin-2-yl-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group attached to a pyrimidine scaffold presents a unique combination of chemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents, owing to their structural resemblance to the nucleobases of DNA and RNA.[1] The introduction of fluorine, a bioisostere for hydrogen, can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the acidity of nearby functional groups.[2] This guide provides a comprehensive overview of the chemical structure, physical properties, a plausible synthetic route, and the potential applications of ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate.
Chemical Structure and Properties
The molecular structure of ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate consists of a central pyrimidine ring substituted at the 2-position with a difluoroacetic acid ethyl ester moiety. The presence of the electronegative fluorine atoms and the pyrimidine ring significantly influences the molecule's electronic and conformational properties.
Caption: Chemical structure of ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate.
Table 1: Physicochemical Properties of Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate and Related Analogues
| Property | Value (for Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate) | Value (for Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate) |
| CAS Number | 294181-98-9[3] | 267876-28-8[2][4] |
| Molecular Formula | C₈H₈F₂N₂O₂ | C₉H₉F₂NO₂[4] |
| Molecular Weight | 202.16 g/mol | 201.17 g/mol |
| Physical Form | Inferred to be a liquid | Liquid[2] |
| Storage Temperature | Inferred: Room Temperature, sealed in dry conditions | Room Temperature, sealed in dry conditions[2] |
Note: Some physical properties for ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate are inferred from its close structural analogue, ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate, due to limited publicly available data for the target compound.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate.
Experimental Protocol (Hypothetical):
Objective: To synthesize ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate via a Reformatsky-type reaction.
Materials:
-
2-Chloropyrimidine
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust (or Copper powder)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by stirring with a dilute solution of hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum. This step is crucial to remove the passivating layer of zinc oxide, thereby increasing the reactivity.
-
Reaction Setup: To the flask containing activated zinc, add anhydrous THF.
-
Initiation: A small amount of ethyl bromodifluoroacetate is added to the zinc suspension and the mixture is gently warmed to initiate the formation of the organozinc reagent. Successful initiation is often indicated by a slight exotherm and a change in the appearance of the reaction mixture.
-
Addition of Reactants: A solution of 2-chloropyrimidine and the remaining ethyl bromodifluoroacetate in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (e.g., reflux). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the intermediate zinc alkoxide and dissolves the inorganic salts.
-
Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The organozinc intermediate is sensitive to moisture and oxygen, necessitating an inert atmosphere to prevent its decomposition.
-
Anhydrous Solvents: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.
-
Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the quality of the zinc. Activation removes the passivating oxide layer, allowing for the efficient formation of the organozinc reagent.
-
Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction without causing significant side reactions or degradation of the desired product.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Signals corresponding to the protons on the pyrimidine ring. The chemical shifts and coupling patterns will depend on the substitution pattern.
¹³C NMR (Predicted):
-
Signals for the methyl and methylene carbons of the ethyl group.
-
A signal for the carbonyl carbon of the ester.
-
A triplet for the carbon bearing the two fluorine atoms due to C-F coupling.
-
Signals for the carbons of the pyrimidine ring.
Mass Spectrometry (Predicted):
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (202.16 g/mol ).
-
Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the pyrimidine and difluoroacetate moieties.
Applications in Drug Development
The ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine ring is a common feature in many biologically active compounds, and the difluoroacetate moiety can impart desirable properties.[5][6]
Potential Therapeutic Areas:
-
Oncology: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogues.[1] The introduction of the difluoromethyl group can enhance the efficacy and pharmacokinetic properties of these agents.
-
Antiviral Agents: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. The unique electronic properties of the difluoromethyl group could lead to the development of novel antiviral compounds with improved activity against a range of viruses.
-
Enzyme Inhibitors: The difluoromethyl group can act as a bioisostere for a hydroxyl or a thiol group, and can also influence the pKa of adjacent functional groups, making it a useful moiety for the design of enzyme inhibitors.
The synthesis of ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate provides a key intermediate that can be further modified, for example, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Conclusion
Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate is a promising, yet underexplored, building block in the field of medicinal chemistry. Its unique combination of a biologically relevant pyrimidine core and a property-modulating difluoroacetate group makes it an attractive starting point for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is achievable through established chemical transformations. Further research into the synthesis, characterization, and biological evaluation of derivatives of ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate is warranted and holds the potential to yield new and effective drug candidates.
References
-
Appchem. Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate. [Link]
-
SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
NextSDS. Ethyl difluoro(pyridin-2-yl)acetate — Chemical Substance Information. [Link]
-
MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]
- Google Patents.
-
Regulations.gov. A copy of US Patent No. 8580841. [Link]
-
MolPort. ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate | 1250685-30-3. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate | 267876-28-8 [sigmaaldrich.com]
- 3. 294181-98-9|Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 4. nextsds.com [nextsds.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
